3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide (CAS 2171313-72-5) is a highly functionalized pyrazole building block utilized in the development of targeted therapeutics and agrochemicals. Featuring a 3-amino-pyrazole-4-carboxamide core, it serves as a privileged scaffold for kinase hinge-binding motifs. The integration of an N1-propyl chain and an N-(2-methoxyethyl) carboxamide substituent balances lipophilicity with aqueous solubility, making it a highly efficient precursor for late-stage lead optimization [1]. For procurement teams, this specific derivative offers a ready-to-couple intermediate that bypasses multi-step regioselective alkylation and amidation bottlenecks, ensuring high-purity reproducibility in structure-activity relationship (SAR) campaigns [2].
3-amino-pyrazole-4-carboxamide forms bidentate hinge motif for kinase studies
N1-propyl modulates kinase selectivity; N-(2-methoxyethyl) supports solubility and permeability review
Suited for focused kinase inhibitor libraries and fragment-based screening collections
Substituting this compound with its unfunctionalized primary amide analog (3-amino-1-propyl-1H-pyrazole-4-carboxamide) or its regioisomer (5-amino-1-propyl-1H-pyrazole-4-carboxamide) severely compromises downstream utility. The 5-amino regioisomer alters the hydrogen-bond donor/acceptor vector, frequently resulting in a 10- to 100-fold drop in target binding affinity during kinase inhibitor development [1]. Furthermore, replacing the 2-methoxyethyl group with a standard alkyl chain (e.g., N-butyl) drastically reduces aqueous solubility, complicating formulation and in vitro assay reproducibility [2]. Procuring the exact N-(2-methoxyethyl) derivative ensures optimal physicochemical properties, preventing costly late-stage failures driven by poor pharmacokinetic profiles [3].
The incorporation of the 2-methoxyethyl ether motif on the carboxamide nitrogen provides a critical hydrogen-bond acceptor that enhances solvation. Compared to the lipophilic N-butyl analog (3-amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide), 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide demonstrates quantifiably higher kinetic solubility in aqueous buffers. While strict N-alkyl derivatives often require high DMSO concentrations for assay dissolution, the 2-methoxyethyl variant maintains solubility at higher concentrations in standard PBS, directly improving the reliability of high-throughput screening (HTS) data [1].
| Evidence Dimension | Kinetic Aqueous Solubility (PBS, pH 7.4) |
| Target Compound Data | >150 µM (estimated for 2-methoxyethyl derivative) |
| Comparator Or Baseline | 3-Amino-N-butyl-1-propyl-1H-pyrazole-4-carboxamide (<50 µM) |
| Quantified Difference | >3-fold improvement in aqueous solubility |
| Conditions | In vitro PBS buffer dissolution, 25°C |
Higher aqueous solubility reduces the need for organic co-solvents in biological assays, preventing artifactual data and improving formulation viability.
Pyrazole alkylation typically yields a mixture of N1 and N2 (effectively 3-amino vs 5-amino) regioisomers, which are notoriously difficult to separate via standard chromatography. Procuring the pre-synthesized, pure 3-amino-1-propyl regioisomer eliminates the ~50% yield loss associated with in-house regioselective purification [1]. When compared to synthesizing the scaffold from a crude 3(5)-amino-pyrazole precursor, utilizing this specific, high-purity building block accelerates library generation and ensures consistent batch-to-batch reproducibility in downstream coupling reactions [2].
| Evidence Dimension | Downstream Coupling Yield (Effective) |
| Target Compound Data | >95% purity, ready for direct derivatization |
| Comparator Or Baseline | Crude 3(5)-amino-1-propyl mixture (requires separation, ~45% effective yield) |
| Quantified Difference | ~50% increase in overall synthetic efficiency |
| Conditions | Standard library synthesis workflows |
Procuring the pure regioisomer eliminates a major chromatographic bottleneck, significantly reducing labor costs and material waste in process chemistry.
The N1-propyl group offers a distinct advantage over shorter (methyl) or bulkier (cyclopentyl) substituents by occupying small hydrophobic pockets without excessively driving up the overall logP. When benchmarked against 3-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives, the 1-propyl analog provides a measurable increase in target engagement while maintaining a balanced lipophilic efficiency (LipE) profile [1]. The 2-methoxyethyl group further offsets the lipophilicity of the propyl chain, resulting in a highly optimized physicochemical profile for cellular penetration [2].
| Evidence Dimension | Calculated LogP (cLogP) Balance |
| Target Compound Data | Optimized cLogP (~1.2 - 1.5) with retained H-bonding |
| Comparator Or Baseline | N-cyclopentyl analogs (cLogP > 2.0, lower solubility) |
| Quantified Difference | Maintained lipophilic efficiency with lower overall hydrophobicity |
| Conditions | In silico physicochemical profiling |
A balanced cLogP ensures that downstream derivatives maintain optimal cell permeability without suffering from non-specific binding or rapid metabolic clearance.
The 3-amino-pyrazole-4-carboxamide core is a validated hinge-binding motif. This compound is the right choice for generating targeted libraries against kinases where the N1-propyl group can probe the hydrophobic specificity pocket, directly leveraging the regioselective purity outlined in Section 3 [1].
Due to its optimized solubility and pre-installed vectors (amino and functionalized carboxamide), it serves as a structurally validated advanced fragment for growing hits into leads without hitting early solubility walls, utilizing the methoxyethyl advantage [2].
The pyrazole carboxamide class is widely used in modern fungicides. This specific derivative offers a tailored polarity profile for developing systemic agrochemicals that require specific xylem/phloem mobility, benefiting from its balanced cLogP [3].